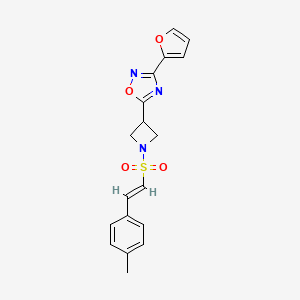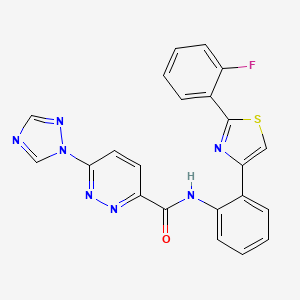
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting with simpler molecules and gradually building up the desired structure through a series of transformations. In the case of the compound 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, the synthesis process includes a ring closure reaction, the Suzuki reaction, hydrolysis, and amidation reactions . Similarly, other research has demonstrated the synthesis of related heterocyclic compounds, such as the conversion of 4-amino-4H-1,2,4-triazole to various substituted phenyl derivatives through acylation and cyclization reactions , and the formation of a benzothiazole derivative by reacting 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. For the compound , single-crystal X-ray diffraction was used to determine its structure, which was then compared with a model optimized using density functional theory (DFT) . This approach is common in the field, as it allows researchers to confirm the theoretical predictions of molecular geometry and to explore the electronic properties of the molecule, such as the molecular electrostatic potential and frontier molecular orbitals .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure, particularly the functional groups it contains. The compound 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide features azabicyclo and amide groups, which are likely to participate in various chemical reactions . Other studies have reported the synthesis of compounds with potential anticancer activity, where the reactivity of the synthesized molecules was tested against different cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. Spectroscopic techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry are commonly used to characterize these properties and to confirm the identity of the synthesized compounds . Additionally, the purity of the compounds can be checked by thin-layer chromatography, ensuring that the synthesized material is suitable for further biological testing or application .
Case Studies
科学的研究の応用
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, which incorporate "N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide" or related structures. These syntheses often involve reactions with nitrogen nucleophiles or heterocyclic amines, leading to a variety of fused pyrrolo[1,2-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrazolo[5,1-c][1,2,4]triazine derivatives. Such compounds are of interest due to their potential pharmacological activities, including antiviral, antimicrobial, and anticancer properties (Fahim et al., 2021).
Antimicrobial Agents
A significant application of these compounds is in the development of antimicrobial agents. Studies have shown that derivatives of "this compound" exhibit promising antibacterial and antifungal activities. These activities are evaluated against a variety of pathogenic bacteria and fungi, demonstrating the potential of these compounds in addressing antimicrobial resistance (Gouda et al., 2010).
Anticancer Activity
Another critical application is in the field of cancer research, where these compounds are investigated for their anticancer properties. Various derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth, with some compounds showing potent activity against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). This research opens up new avenues for the development of novel anticancer therapeutics, highlighting the importance of "this compound" and its derivatives in medicinal chemistry (Gomha et al., 2017).
特性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN7OS/c23-16-7-3-1-5-14(16)22-27-19(11-32-22)15-6-2-4-8-17(15)26-21(31)18-9-10-20(29-28-18)30-13-24-12-25-30/h1-13H,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTFNNHHTADQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2536968.png)
![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536970.png)

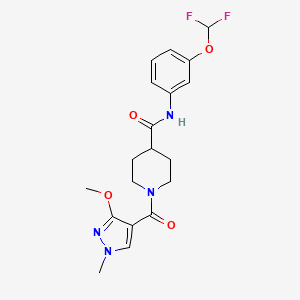
![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2536975.png)
![4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2536976.png)
![1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone](/img/structure/B2536977.png)
![N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B2536978.png)
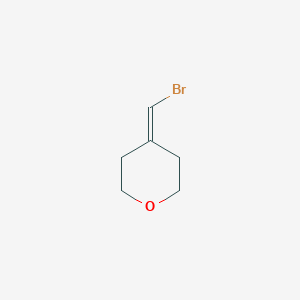
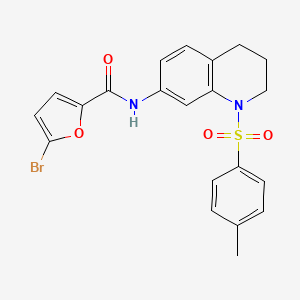
![2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2536984.png)
![2-(benzylthio)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2536985.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2536986.png)
